Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that features a unique imidazo[1,2-a]pyrazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common approach includes the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . The reaction conditions often involve the use of catalysts like transition metals or metal-free oxidation and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine core, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazine compounds .
Scientific Research Applications
Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine core can interact with various enzymes and receptors, leading to biological effects such as inhibition of specific kinases or modulation of signaling pathways . These interactions are often mediated by hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their broad spectrum of biological activities.
Imidazo[1,2-a]pyrimidines: Another class of compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is unique due to its specific substitution pattern and the presence of the bromophenyl group, which can enhance its biological activity and specificity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H15BrN4O2 |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
methyl 2-[[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C20H15BrN4O2/c1-27-20(26)15-4-2-3-5-16(15)23-19-18(13-6-8-14(21)9-7-13)24-17-12-22-10-11-25(17)19/h2-12,23H,1H3 |
InChI Key |
OMBCSXAGJTZRLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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